molecular formula C12H16ClN3O B2613017 N-(4-Chloro-1-cyclopentyl-5-methylpyrazol-3-yl)prop-2-enamide CAS No. 2305423-77-0

N-(4-Chloro-1-cyclopentyl-5-methylpyrazol-3-yl)prop-2-enamide

Cat. No.: B2613017
CAS No.: 2305423-77-0
M. Wt: 253.73
InChI Key: XTOHRMJOWHMYCN-UHFFFAOYSA-N
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Description

“N-(4-Chloro-1-cyclopentyl-5-methylpyrazol-3-yl)prop-2-enamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with a chloro group, a cyclopentyl group, and a methyl group . The compound also contains an amide group.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrazole ring and various substituents. The pyrazole ring is a five-membered ring with two nitrogen atoms . The presence of the chloro, cyclopentyl, and methyl groups, as well as the amide group, would further add to the complexity of the structure.


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the pyrazole ring, the substituents on the ring, and the amide group.

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, the mechanism of action would depend on the specific biological target of the drug. Pyrazoles are often used in medicinal chemistry and can have a wide range of biological activities .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the wide use of pyrazoles in medicinal chemistry, it could be a candidate for drug development . Further studies could focus on its synthesis, properties, and potential biological activities.

Properties

IUPAC Name

N-(4-chloro-1-cyclopentyl-5-methylpyrazol-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-3-10(17)14-12-11(13)8(2)16(15-12)9-6-4-5-7-9/h3,9H,1,4-7H2,2H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOHRMJOWHMYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCCC2)NC(=O)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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